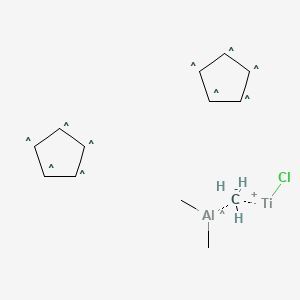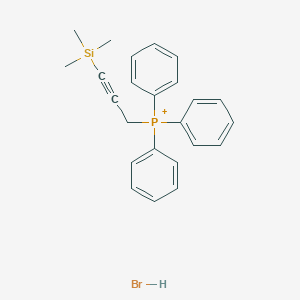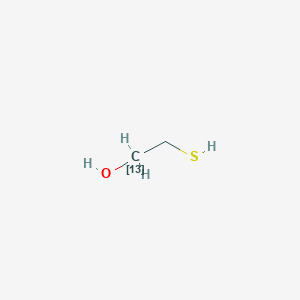
2-sulfanyl(113C)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sulfanyl(113C)ethanol, also known as 2-mercaptoethanol, is an organosulfur compound with the chemical formula C2H6OS. It is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a two-carbon chain. This compound is commonly used in various chemical and biological applications due to its reducing properties and ability to break disulfide bonds in proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-sulfanyl(113C)ethanol can be synthesized through several methods:
Reduction of 2-hydroxyethyl disulfide: This method involves the reduction of 2-hydroxyethyl disulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.
Reaction of ethylene oxide with hydrogen sulfide: Ethylene oxide reacts with hydrogen sulfide in the presence of a catalyst to produce this compound.
Hydrolysis of 2-chloroethyl sulfide: 2-chloroethyl sulfide undergoes hydrolysis in the presence of a base to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced by the reaction of ethylene oxide with hydrogen sulfide under controlled conditions. This method is preferred due to its efficiency and scalability.
Analyse Chemischer Reaktionen
2-sulfanyl(113C)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxyethyl disulfide or further to sulfonic acids.
Reduction: It acts as a reducing agent, breaking disulfide bonds in proteins and other molecules.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base.
Esterification: Carboxylic acids and acid catalysts.
Major Products
Oxidation: 2-hydroxyethyl disulfide, sulfonic acids.
Reduction: Reduced proteins or molecules.
Substitution: Thioethers.
Esterification: Esters of this compound.
Wissenschaftliche Forschungsanwendungen
2-sulfanyl(113C)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.
Biology: Commonly used in the denaturation of proteins by breaking disulfide bonds, facilitating the study of protein structure and function.
Medicine: Employed in the preparation of pharmaceuticals and as a stabilizing agent in certain formulations.
Industry: Used in the production of rubber, textiles, and other materials where its reducing properties are beneficial.
Wirkmechanismus
The primary mechanism of action of 2-sulfanyl(113C)ethanol involves its ability to break disulfide bonds in proteins and other molecules. The thiol group (-SH) acts as a nucleophile, attacking the disulfide bond and resulting in the formation of two thiol groups. This reaction is crucial in the denaturation of proteins and the reduction of disulfide-containing compounds.
Vergleich Mit ähnlichen Verbindungen
2-sulfanyl(113C)ethanol can be compared with other thiol-containing compounds such as:
Cysteine: An amino acid with a thiol group, used in protein synthesis and metabolism.
Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions and detoxification.
Dithiothreitol (DTT): A reducing agent used in biochemistry to break disulfide bonds in proteins.
Uniqueness
This compound is unique due to its combination of a thiol and hydroxyl group, making it a versatile reducing agent with applications in both chemical and biological fields. Its ability to break disulfide bonds efficiently and its relatively simple structure contribute to its widespread use in research and industry.
Eigenschaften
CAS-Nummer |
286013-19-2 |
|---|---|
Molekularformel |
C2H6OS |
Molekulargewicht |
79.13 g/mol |
IUPAC-Name |
2-sulfanyl(113C)ethanol |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1 |
InChI-Schlüssel |
DGVVWUTYPXICAM-OUBTZVSYSA-N |
Isomerische SMILES |
C([13CH2]O)S |
Kanonische SMILES |
C(CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


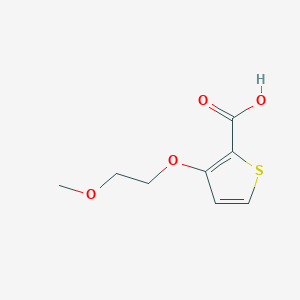
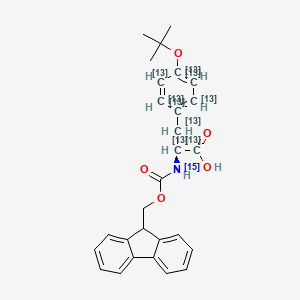
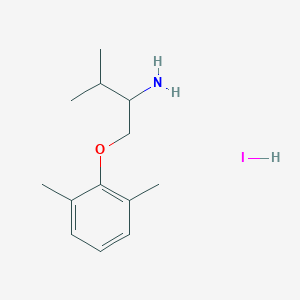
![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)


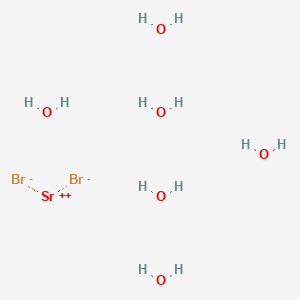


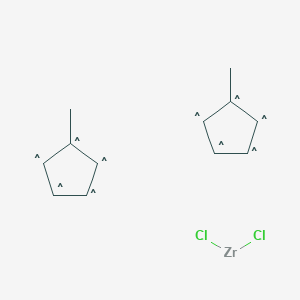
![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)
